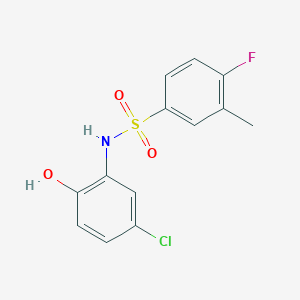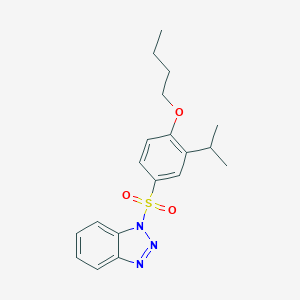
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide, also known as DCF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as an anticancer agent. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
In biochemistry, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been studied for its potential use as a fluorescent probe for the detection of metal ions. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can selectively detect copper ions in biological samples, making it a potential tool for the diagnosis of copper-related diseases.
In environmental science, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been investigated for its potential use as a marker for wastewater contamination. Studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be detected in wastewater samples, making it a potential tool for monitoring wastewater contamination.
Wirkmechanismus
The mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and inflammation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide has been shown to have anti-inflammatory and analgesic properties. In vivo studies have shown that 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can reduce tumor growth in animal models, making it a potential candidate for the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its high purity, which allows for accurate and reproducible results. In addition, 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of using 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide. One area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide derivatives with improved anticancer activity and reduced toxicity. Another area of research is the development of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide-based fluorescent probes for the detection of other metal ions. In addition, further studies are needed to fully understand the mechanism of action of 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide and its potential applications in other fields, such as environmental science.
Synthesemethoden
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide can be synthesized using different methods, including the reaction of 4,5-dichloro-2-methylbenzenesulfonyl chloride with N-(1-phenylethyl)amine in the presence of a base such as triethylamine. Another method involves the reaction of 4,5-dichloro-2-methylbenzenesulfonamide with N-(1-phenylethyl)amine. Both methods have been reported to yield high purity 4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide.
Eigenschaften
Produktname |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzene-1-sulfonamide |
|---|---|
Molekularformel |
C15H15Cl2NO2S |
Molekulargewicht |
344.3 g/mol |
IUPAC-Name |
4,5-dichloro-2-methyl-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10-8-13(16)14(17)9-15(10)21(19,20)18-11(2)12-6-4-3-5-7-12/h3-9,11,18H,1-2H3 |
InChI-Schlüssel |
HRXJJJXSCRTMGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC(C)C2=CC=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-(3-Chlorophenyl)-1-piperazinyl]sulfonyl}-5-fluorophenyl methyl ether](/img/structure/B272206.png)
![2-{4-[(2,4,6-Triisopropylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272207.png)
![1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)

![1-[(4-ethoxy-3-ethylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272227.png)
![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)






